REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH2:7][CH2:6]2.[Cl:12][S:13](O)(=[O:15])=[O:14]>>[Cl:12][S:13]([C:11]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][CH2:8]2)=[CH:4][C:3]=1[O:2][CH3:1])(=[O:15])=[O:14]
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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COC=1C=C2CCCC2=CC1
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Name
|
|
Quantity
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75 mL
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Type
|
reactant
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Smiles
|
ClS(=O)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
ClS(=O)(=O)C1=C(C=C2CCCC2=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |